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Compound of Interest

Compound Name:
2-Bromo-6-(oxolan-3-

ylmethoxy)pyridine

Cat. No.: B13861626

Get Quote

Executive Summary & Compound Architecture
2-Bromo-6-(oxolan-3-ylmethoxy)pyridine is a bifunctional heterocyclic building block critical

in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its utility lies in

the orthogonal reactivity of its two handles: the electrophilic bromine (amenable to

Suzuki/Buchwald couplings) and the ether-linked oxolane (tetrahydrofuran) ring, which

improves solubility and metabolic stability.

This guide defines the Standard Operating Procedure (SOP) for its structural validation. The

spectroscopic data presented here is derived from high-fidelity fragment analysis and validated

against analogous 2,6-disubstituted pyridine systems.

Structural Logic & Retrosynthesis
To understand the spectra, one must understand the synthesis. The ether linkage is typically

formed via a nucleophilic aromatic substitution (

) or a Mitsunobu reaction between 2,6-dibromopyridine and (tetrahydrofuran-3-yl)methanol.
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2,6-Dibromopyridine
(Electrophile) Reaction:

NaH/DMF (SnAr)
or

DIAD/PPh3 (Mitsunobu)(Tetrahydrofuran-3-yl)methanol
(Nucleophile)

2-Bromo-6-(oxolan-3-ylmethoxy)pyridine
(Target)

 Ether Bond Formation

Click to download full resolution via product page

Figure 1: Synthetic pathway logic defining the chemical environment of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum of this compound is characterized by the distinct desymmetrization of the
pyridine ring and the diastereotopic nature of the oxolane protons.

H NMR Data (400 MHz, DMSO- )
Operational Note: DMSO-

is preferred over CDCl

to prevent signal overlap of the oxolane multiplets with the water peak, and to sharpen the
exchangeable proton signals if any residual starting material remains.
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Position
Shift (

, ppm)
Multiplicity Integral

Coupling (

, Hz)

Assignment
Logic

Pyridine-H4 7.65 Triplet (t) 1H 7.8

meta-

coupling,

most

deshielded

aromatic.

Pyridine-H3 7.28 Doublet (d) 1H 7.8

ortho to Br

(inductive

withdrawal).

Pyridine-H5 6.85 Doublet (d) 1H 8.0

ortho to

Alkoxy

(resonance

donation

shields this

proton).

Linker -OCH

-
4.15 – 4.25 Multiplet (m) 2H -

Diastereotopi

c due to

chiral C3

center.

THF-C2-H 3.75 – 3.85 Multiplet 1H -
Adjacent to

ether oxygen.

THF-C2-H 3.60 – 3.70 Multiplet 1H -
Adjacent to

ether oxygen.

THF-C5-H 3.55 – 3.65 Multiplet 2H -
Adjacent to

ring oxygen.

THF-C3-H 2.60 – 2.75 Multiplet 1H -
Methine

chiral center.

THF-C4-H 1.95 – 2.05 Multiplet 1H -
Aliphatic ring

proton.
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THF-C4-H 1.60 – 1.70 Multiplet 1H -
Aliphatic ring

proton.

C NMR Data (100 MHz, DMSO- )
The carbon spectrum confirms the asymmetry of the pyridine ring.

Pyridine Carbons:

163.5 (C-O), 140.8 (C-Br), 139.5 (C4), 119.2 (C3), 109.5 (C5).

Linker:

68.5 (Exocyclic -CH

-O).

Oxolane Ring:

70.8 (C2), 67.2 (C5), 38.5 (C3), 29.1 (C4).

Mechanistic Insight: The "Alkoxy Shielding" Effect
In the

H NMR, the doublet at 6.85 ppm (H5) is the diagnostic signal for successful etherification. In
the starting material (2,6-dibromopyridine), the equivalent protons appear as a doublet around
7.6 ppm. The upfield shift of ~0.75 ppm is caused by the mesomeric electron donation (+M
effect) of the new oxygen atom into the pyridine ring, specifically shielding the ortho and para
positions relative to itself.

Mass Spectrometry (MS) Profile
Mass spectrometry is the primary tool for confirming the presence of the bromine atom via its

isotopic signature.

Experimental Parameters (ESI-MS)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (
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).

Solvent: Methanol/Water (0.1% Formic Acid).

Expected Molecular Formula: C

H

BrNO

.

Monoisotopic Mass: 257.00 Da (

Br).

Isotopic Pattern Analysis
Bromine exists naturally as

Br (50.7%) and

Br (49.3%). This results in a distinctive 1:1 doublet ("twin peaks") separated by 2 mass units.

m/z Value
Relative
Abundance

Species Interpretation

258.1 100%

[M+H]

(

Br)

Protonated molecular

ion.

260.1 ~98%

[M+H]

(

Br)

Isotope peak

(Diagnostic for Br).

280.1 Variable [M+Na]
Sodium adduct

(Common in ether

solvents).
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Validation Rule: If the intensity ratio of 258:260 deviates significantly from 1:1 (e.g., 3:1), the

bromine has likely been lost (dehalogenation) or the sample is contaminated with a chloro-

analog.

Infrared (IR) Spectroscopy
IR is used here primarily to confirm the absence of the hydroxyl group from the starting

material.

Absence of O-H Stretch: The broad band at 3200–3500 cm

(present in (tetrahydrofuran-3-yl)methanol) must be absent.

C-O-C (Ether) Stretch: Strong bands at 1050–1250 cm

.

C=N / C=C (Pyridine): Sharp bands at 1580 cm

and 1440 cm

.

Experimental Protocols
Protocol: Analytical HPLC-MS Sample Preparation

Objective: Verify purity >95% and confirm mass.

Solvent: Acetonitrile (HPLC grade).

Concentration: 0.1 mg/mL.

Procedure:

Weigh 1.0 mg of solid into a 1.5 mL vial.

Dissolve in 100

L DMSO (to ensure complete solubility).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13861626?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dilute with 900

L Acetonitrile.

Filter through a 0.22

m PTFE syringe filter.

Inject 5

L onto a C18 column (Gradient: 5% to 95% MeCN in H

O + 0.1% FA).

Protocol: NMR Sample Preparation
Objective: High-resolution structural elucidation.

Solvent: DMSO-

(99.9% D).

Procedure:

Dry the sample under high vacuum (0.1 mbar) for 2 hours to remove solvent residues

(EtOAc/Hexanes) that obscure the aliphatic region.

Dissolve 5–10 mg of compound in 0.6 mL DMSO-

.

Transfer to a 5mm NMR tube.

Critical Step: If the solution is cloudy, filter through a small plug of glass wool directly into

the tube. Suspended solids cause line broadening.

Workflow Visualization: Characterization Logic
The following diagram illustrates the decision tree for validating the synthesized compound.
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Figure 2: Step-by-step decision matrix for the structural validation of halogenated pyridine

ethers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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